Cas no 874-98-6 (3-Methoxybenzyl bromide)

3-Methoxybenzyl bromide structure
3-Methoxybenzyl bromide structure
商品名:3-Methoxybenzyl bromide
CAS番号:874-98-6
MF:C8H9BrO
メガワット:201.060461759567
MDL:MFCD00216590
CID:83168
PubChem ID:4067207

3-Methoxybenzyl bromide 化学的及び物理的性質

名前と識別子

    • 3-METHOXYBENZYL BROMIDE
    • 1-(bromomethyl)-3-methoxybenzene
    • 3-Methoxybenzyl Brom
    • BENZENE,1-(BROMOMETHYL)-3-METHOXY-
    • 3-(Bromomethyl)-1-methoxyphenyl
    • 3-(Bromomethyl)anisole
    • 3-(Bromomethyl)phenyl methyl ether
    • 3-Methoxy-1-(bromomethyl)benzene
    • 3-(Bromomethyl)-1-methoxybenzene
    • 3-Methoxylbenzyl bromide
    • m-(Bromomethyl)anisole
    • m-Methoxybenzyl bromide
    • 3-Methoxybenzylbromide
    • 3-methoxybenzylbromid
    • 1-Bromomethyl-3-methoxybenzene
    • Benzene, 1-(bromomethyl)-3-methoxy-
    • 1-bromomethyl-3-methoxy-benzene
    • PubChem13585
    • 3-methoxy-benzylbromide
    • 3-methoxy benzylbromide
    • 3-methoxy-benzyl bromide
    • 3-methoxy benzyl bromide
    • 3-(methoxy)benzyl bromide
    • 1bromomethyl-3-m
    • 1-(Bromomethyl)-3-methoxybenzene (ACI)
    • Anisole, m-(bromomethyl)- (6CI, 7CI, 8CI)
    • (3-Methoxyphenyl)methyl bromide
    • EN300-108874
    • 1-(bromomethyl)-3-(methyloxy)benzene
    • DTXSID50398969
    • AS-45846
    • MFCD00216590
    • ZKSOJQDNSNJIQW-UHFFFAOYSA-N
    • 1bromomethyl-3-methoxy-benzene
    • Q-200385
    • 3-Bromomethyl-3-methoxybenzene
    • CK2012
    • 3-(Bromomethyl)anisole,1-(Bromomethyl)-3-methoxybenzene
    • AKOS009156466
    • AC-566
    • 3-Methoxybenzyl bromide, 98%
    • SCHEMBL17743
    • CS-W015575
    • 874-98-6
    • 3-Methoxybenzyl bromide
    • MDL: MFCD00216590
    • インチ: 1S/C8H9BrO/c1-10-8-4-2-3-7(5-8)6-9/h2-5H,6H2,1H3
    • InChIKey: ZKSOJQDNSNJIQW-UHFFFAOYSA-N
    • ほほえんだ: BrCC1C=C(OC)C=CC=1

計算された属性

  • せいみつぶんしりょう: 199.98400
  • どういたいしつりょう: 199.98368g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 1
  • 重原子数: 10
  • 回転可能化学結合数: 2
  • 複雑さ: 95.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 互変異性体の数: 何もない
  • 疎水性パラメータ計算基準値(XlogP): 2.6
  • トポロジー分子極性表面積: 9.2
  • ひょうめんでんか: 0

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 1.436 g/mL at 25 °C(lit.)
  • ふってん: 152 °C(lit.)
  • フラッシュポイント: 華氏温度:235.4°f
    摂氏度:113°c
  • 屈折率: n20/D 1.575(lit.)
  • PSA: 9.23000
  • LogP: 2.59010
  • ようかいせい: 未確定

3-Methoxybenzyl bromide セキュリティ情報

3-Methoxybenzyl bromide 税関データ

  • 税関コード:2909309090
  • 税関データ:

    中国税関コード:

    2909309090

    概要:

    2909309090他の芳香族エーテル及びそのハロゲン化誘導体/スルホン化/硝化誘導体(亜硝化誘導体を含む)。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量、

    要約:

    2909309090その他の芳香族エーテル及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%

3-Methoxybenzyl bromide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Chemenu
CM303253-25g
1-(bromomethyl)-3-methoxybenzene
874-98-6 95%
25g
$215 2022-05-27
Enamine
EN300-108874-1.0g
1-(bromomethyl)-3-methoxybenzene
874-98-6 95%
1g
$27.0 2023-06-10
Enamine
EN300-108874-10.0g
1-(bromomethyl)-3-methoxybenzene
874-98-6 95%
10g
$61.0 2023-06-10
eNovation Chemicals LLC
D584489-25g
3-METHOXYBENZYL BROMIDE
874-98-6 97%
25g
$200 2024-06-05
TRC
M261075-1g
3-Methoxybenzyl Bromide
874-98-6
1g
$ 64.00 2023-09-07
Apollo Scientific
OR6438-5g
3-Methoxybenzyl bromide
874-98-6 98%
5g
£21.00 2025-02-20
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd.
R001482-5ml
3-Methoxybenzyl bromide
874-98-6 98%
5ml
¥356 2024-05-21
abcr
AB282322-100 g
3-Methoxybenzyl bromide, 98%; .
874-98-6 98%
100g
€522.40 2023-04-26
eNovation Chemicals LLC
D955811-25g
3-METHOXYBENZYL BROMIDE
874-98-6 98%
25g
$200 2023-09-02
Enamine
EN300-108874-0.25g
1-(bromomethyl)-3-methoxybenzene
874-98-6 95%
0.25g
$19.0 2023-10-27

3-Methoxybenzyl bromide 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide Catalysts: 12-Tungstophosphoric acid Solvents: 1-Butyl-3-methylimidazolium tetrachloroferrate ;  1.5 min, 130 - 142 °C
リファレンス
H3PW12O40-[bmim][FeCl4]: A novel and green catalyst-medium system for microwave-promoted selective interconversion of alkoxymethyl ethers into their corresponding nitriles, bromides and iodides
Mohammadpoor-Baltork, Iraj; et al, Comptes Rendus Chimie, 2010, 13(12), 1468-1473

ごうせいかいろ 2

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran ;  3 h, rt
1.2 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  cooled
リファレンス
Synthesis of Atropisomeric Hydrazides by One-Pot Sequential Enantio- and Diastereoselective Catalysis
Portolani, Chiara ; et al, Angewandte Chemie, 2022, 61(42),

ごうせいかいろ 3

はんのうじょうけん
1.1 Reagents: Acetyl bromide ,  Triethylsilane ,  Tin dibromide Solvents: Dichloromethane
リファレンス
Ionic and organometallic-catalyzed organosilane reductions
Larson, Gerald L.; et al, Organic Reactions (Hoboken, 2008, 71, 1-737

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: Chlorotrimethylsilane ,  Lithium bromide Solvents: Acetonitrile ;  22 h, reflux
リファレンス
Intramolecular cyclizations via arylnitrenium ions. Formation of a six-membered ring rather than a macrocycle
Abramovitch, Rudolph A.; et al, Journal of Organic Chemistry, 1999, 64(16), 5904-5912

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Acetone
2.1 Reagents: N-Bromosuccinimide
リファレンス
Studies on the synthesis of a natural product-piceatannol and its analogs
Piao, Zhi Song; et al, Chinese Chemical Letters, 2002, 13(6), 521-524

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Solvents: Carbon tetrachloride
リファレンス
Nuclear versus Side-Chain Bromination of Methyl-Substituted Anisoles by N-Bromosuccinimide
Gruter, Gert-Jan M.; et al, Journal of Organic Chemistry, 1994, 59(16), 4473-81

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Benzene ;  2.5 h, reflux
リファレンス
Design, synthesis, and peroxisome proliferator-activated receptor γ agonistic activity of novel indenone derivatives
Qu, Li-li; et al, Yaoxue Xuebao, 2013, 48(4), 508-513

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide Catalysts: 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetrachloroindate(1-) (1:1) ;  2 - 5.5 min, 135 - 140 °C
リファレンス
Microwave-promoted, one-pot conversion of alkoxymethylated protected alcohols into their corresponding nitriles, bromides, and iodides using [bmim][InCl4] as a green catalyst
Mirjafari, Arsalan; et al, Tetrahedron Letters, 2010, 51(25), 3274-3276

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride
リファレンス
Preparation of aromatic sulfides. Carbon-13 NMR study
Mieloszynski, J. L.; et al, Sulfur Letters, 1988, 8(1), 31-5

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide Catalysts: 1H-Imidazolium, 1-butyl-3-methyl-, (T-4)-tetrachloroindate(1-) (1:1) ;  2 - 5.5 min, 135 - 140 °C
リファレンス
Microwave-promoted, one-pot conversion of alkoxymethylated protected alcohols into their corresponding nitriles, bromides, and iodides using [bmim][InCl4] as a green catalyst
Mirjafari, Arsalan; et al, Tetrahedron Letters, 2010, 51(25), 3274-3276

ごうせいかいろ 11

はんのうじょうけん
リファレンス
Benzylic bromination with bromotrichloromethane
Baldwin, S. W.; et al, Synthetic Communications, 1976, 6(2), 109-12

ごうせいかいろ 12

はんのうじょうけん
1.1 Solvents: Chloroform
リファレンス
The Asymmetric Synthesis of (-)-Quinocarcin
Ho, Wen-Bin, 1992, , ,

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Diethyl ether ;  15 min, 0 °C
リファレンス
Synthesis of Stilbene Derivatives: A Comparative Study of their Antioxidant Activities
Romero, Miguel A.; et al, Natural Product Communications, 2015, 10(7),

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Sodium borohydride Solvents: Ethanol ;  4 h, rt
1.2 Reagents: Water ;  rt
2.1 Reagents: Phosphorus tribromide Solvents: Dichloromethane ;  0 °C; 12 h, 0 °C
2.2 Reagents: Water
リファレンス
Photocatalytic defluorocarboxylation using formate salts as both a reductant and a carbon dioxide source
Min, Shi-Yun; et al, Green Chemistry, 2023, 25(16), 6194-6199

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Acetyl bromide ,  Triethylsilane Catalysts: Tin dibromide Solvents: Dichloromethane
リファレンス
Halogenative allylation and reduction of aromatic acetals by double substitution of alkoxyl groups in acetal
Oriyama, Takeshi; et al, Bulletin of the Chemical Society of Japan, 1991, 64(4), 1410-12

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Tetrabutylammonium bromide Catalysts: 12-Tungstophosphoric acid Solvents: 1-Butyl-3-methylimidazolium tetrachloroferrate ;  1.5 min, 130 - 142 °C
リファレンス
H3PW12O40-[bmim][FeCl4]: A novel and green catalyst-medium system for microwave-promoted selective interconversion of alkoxymethyl ethers into their corresponding nitriles, bromides and iodides
Mohammadpoor-Baltork, Iraj; et al, Comptes Rendus Chimie, 2010, 13(12), 1468-1473

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Sodium hydroxide ;  5 h, 50 °C
2.1 Reagents: N-Bromosuccinimide Catalysts: Azobisisobutyronitrile Solvents: Carbon tetrachloride ;  5 h, reflux
リファレンス
A practical synthesis of sarpogrelate hydrochloride and in vitro platelet aggregation inhibitory activities of its analogues
Chen, Guo Hua; et al, Chinese Chemical Letters, 2010, 21(3), 287-289

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Phosphorus tribromide Solvents: Benzene ;  0 °C; 2 h, rt
1.2 Reagents: Water ;  0 °C
リファレンス
Chromium-Salen Complex/Nitroxyl Radical Cooperative Catalysis: A Combination for Aerobic Intramolecular Dearomative Coupling of Phenols
Nagasawa, Shota ; et al, Journal of Organic Chemistry, 2021, 86(9), 6952-6968

ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Lithium bis(trimethylsilyl)amide Solvents: Tetrahydrofuran ;  5 h, -76 °C
リファレンス
New results on the stereoselective alkylations of malic acid derivatives supported by molecular modeling
Sefkow, Michael; et al, Helvetica Chimica Acta, 2002, 85(12), 4216-4229

3-Methoxybenzyl bromide Raw materials

3-Methoxybenzyl bromide Preparation Products

3-Methoxybenzyl bromide サプライヤー

atkchemica
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:874-98-6)3-Methoxybenzyl bromide
注文番号:CL13334
在庫ステータス:in Stock
はかる:1g/5g/10g/100g
清らかである:95%+
最終更新された価格情報:Wednesday, 27 November 2024 17:34
価格 ($):discuss personally
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
(CAS:874-98-6)3-Methoxybenzyl bromide
注文番号:1635213
在庫ステータス:in Stock
はかる:Company Customization
清らかである:98%
最終更新された価格情報:Friday, 18 April 2025 16:59
価格 ($):discuss personally

おすすめ記事

推奨される供給者
Amadis Chemical Company Limited
(CAS:874-98-6)3-Methoxybenzyl bromide
A24610
清らかである:99%
はかる:25g
価格 ($):185.0
Suzhou Senfeida Chemical Co., Ltd
(CAS:874-98-6)3-Methoxybenzyl bromide
1635213
清らかである:98%
はかる:Company Customization
価格 ($):問い合わせ